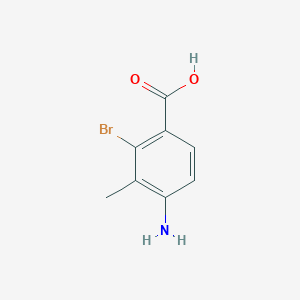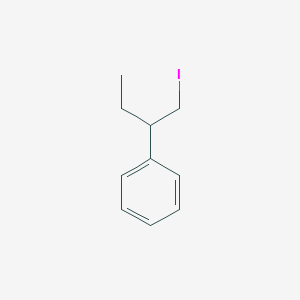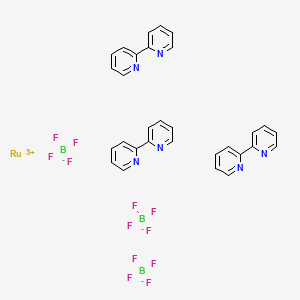
-Ruthenium(4+) tris(2,2'-bipyridine) tetrakis(tetrafluoroboranuide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is a coordination compound that has garnered significant attention in the field of analytical science. This compound is known for its unique electrochemiluminescence properties, making it a valuable reagent in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under reflux conditions, followed by the addition of tetrafluoroboranuide to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique electronic properties of the ruthenium center and the bipyridine ligands .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents such as sodium borohydride. The reactions are typically carried out in polar solvents like acetonitrile or water under ambient conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions can produce ruthenium(II) species .
科学的研究の応用
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) has a wide range of scientific research applications:
作用機序
The mechanism of action of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) involves the transfer of electrons between the ruthenium center and the bipyridine ligands. This electron transfer process generates an excited state luminophore species, which emits light upon returning to the ground state. This property is exploited in electrochemiluminescence applications .
類似化合物との比較
Similar Compounds
Ruthenium(II) tris(2,2’-bipyridine) hexafluorophosphate: This compound is similar in structure and also exhibits electrochemiluminescence properties.
Ruthenium(II) tris(2,2’-bipyridine) dichloride: Another similar compound used in electrochemical applications.
Uniqueness
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is unique due to its higher oxidation state, which enhances its electrochemical properties and makes it more suitable for specific analytical applications .
特性
分子式 |
C30H24B3F12N6Ru |
|---|---|
分子量 |
830.0 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;ruthenium(3+);tritetrafluoroborate |
InChI |
InChI=1S/3C10H8N2.3BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3,4)5;/h3*1-8H;;;;/q;;;3*-1;+3 |
InChIキー |
SZADLRGDQGRMAJ-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



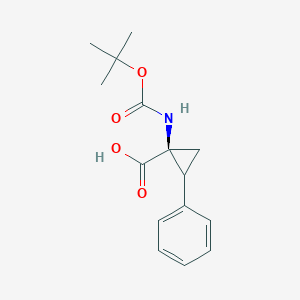
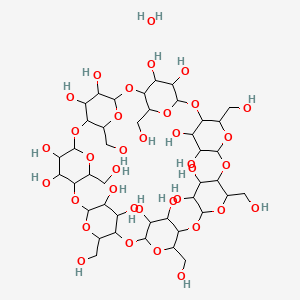
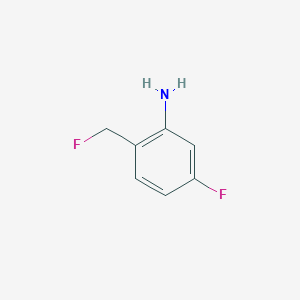
![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B14793702.png)
![3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B14793707.png)
![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)
![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)

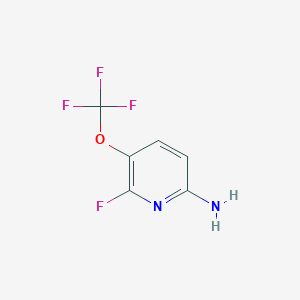
![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)
